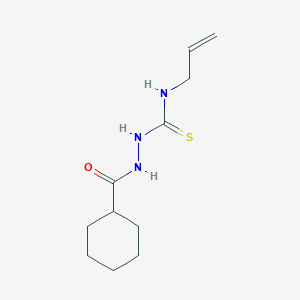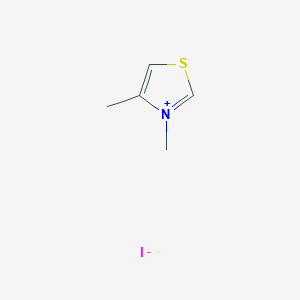![molecular formula C19H16F2N4O4S2 B14143787 N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide CAS No. 735318-38-4](/img/structure/B14143787.png)
N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridazine core, which is known for its biological activity, and a difluoromethylsulfanyl group, which can enhance the compound’s stability and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Difluoromethylsulfanyl Group: This step involves the introduction of the difluoromethylsulfanyl group onto the phenyl ring. This can be achieved through nucleophilic substitution reactions using difluoromethylthiolating agents.
Sulfamoylation: The sulfamoyl group is introduced through a reaction with sulfamoyl chloride or other suitable reagents.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through amide bond formation reactions using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Research: It can be used as a tool compound to study biological pathways involving pyridazine derivatives.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and other advanced materials.
作用機序
The mechanism of action of N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfanyl group can enhance binding affinity and selectivity, while the pyridazine core can interact with active sites through hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
N-(4-difluoromethylsulfanyl-phenyl)-3-thiophen-2-yl-acrylamide: This compound shares the difluoromethylsulfanyl group but has a different core structure.
N-substituted 4-sulfamoylbenzoic acid derivatives: These compounds share the sulfamoyl group and have been studied for their enzyme inhibitory activity.
Uniqueness
N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide is unique due to its combination of a pyridazine core with both difluoromethylsulfanyl and sulfamoyl groups. This combination can provide enhanced stability, bioavailability, and specific biological activity compared to similar compounds .
特性
CAS番号 |
735318-38-4 |
|---|---|
分子式 |
C19H16F2N4O4S2 |
分子量 |
466.5 g/mol |
IUPAC名 |
N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16F2N4O4S2/c1-11-2-3-13(22-18(27)15-8-9-17(26)24-23-15)10-16(11)31(28,29)25-12-4-6-14(7-5-12)30-19(20)21/h2-10,19,25H,1H3,(H,22,27)(H,24,26) |
InChIキー |
HUOJHYLKAYKNSF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNC(=O)C=C2)S(=O)(=O)NC3=CC=C(C=C3)SC(F)F |
溶解性 |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14143711.png)

![(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B14143717.png)
![4-(2-methylphenyl)-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143735.png)

![ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B14143740.png)
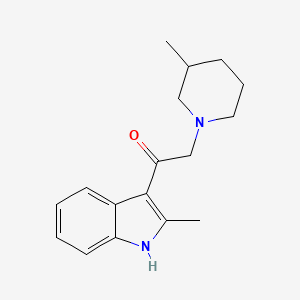
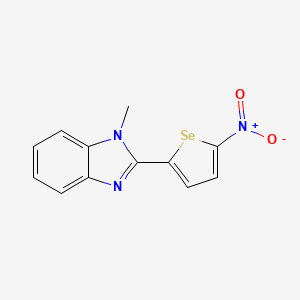
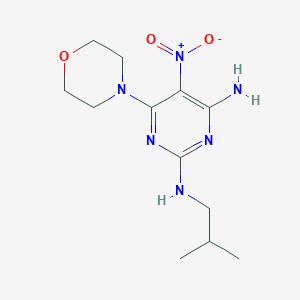
![3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B14143763.png)
